molecular formula C16H18N2O B11703944 N'-methyl-N'-(3-methylphenyl)-2-phenylacetohydrazide

N'-methyl-N'-(3-methylphenyl)-2-phenylacetohydrazide

Cat. No.: B11703944
M. Wt: 254.33 g/mol
InChI Key: LNDPRMJIVLEEKX-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Structural Validation

The IUPAC name This compound is derived through systematic analysis of its molecular structure (Figure 1). The parent chain is identified as the acetohydrazide group ($$ \text{CH}3\text{CONHNH}2 $$), with substitutions at the hydrazine nitrogen atoms:

  • N'-Methyl group : A methyl substituent ($$ \text{CH}_3 $$) attached to one nitrogen atom.
  • N'-(3-Methylphenyl) group : A 3-methylphenyl ring ($$ \text{C}6\text{H}4(\text{CH}_3)- $$) bonded to the same nitrogen.
  • 2-Phenylacetohydrazide : A phenyl group ($$ \text{C}6\text{H}5 $$) at the α-position of the acetyl moiety.

Structural validation is supported by computational data from PubChem, including the SMILES string CC1=CC(=CC=C1)N(C)NC(=O)CC2=CC=CC=C2 and InChIKey LNDPRMJIVLEEKX-UHFFFAOYSA-N. These identifiers confirm the arrangement of atoms and stereoelectronic properties.

Property Value
Molecular Formula $$ \text{C}{16}\text{H}{18}\text{N}_2\text{O} $$
Molecular Weight 254.33 g/mol
SMILES CC1=CC(=CC=C1)N(C)NC(=O)CC2=CC=CC=C2
InChIKey LNDPRMJIVLEEKX-UHFFFAOYSA-N

Figure 1 : 2D structure of this compound. [Generated via PubChem CID 678714]

Alternative Nomenclatural Systems and Common Synonyms

This compound is recognized under multiple naming conventions:

  • Common Synonyms :
    • ChemDiv1_019768
    • STK016646
    • AKOS001611908
  • Registry Numbers :
    • PubChem CID: 678714
    • CAS: Not explicitly listed in available sources.

The hydrazide functional group ($$ \text{R-CONHNH}_2 $$) classifies it within the broader category of acylhydrazines, which are pivotal in medicinal chemistry for their bioisosteric properties.

Molecular Formula and Constitutional Isomerism Analysis

The molecular formula $$ \text{C}{16}\text{H}{18}\text{N}_2\text{O} $$ permits constitutional isomerism through variations in:

  • Substituent Positioning :
    • The methyl group on the phenyl ring could occupy the ortho (2-methyl) or para (4-methyl) positions instead of meta (3-methyl).
    • The acetohydrazide chain might alternate between α- and β-phenyl configurations.
  • Functional Group Tautomerism :
    • Hydrazides may exhibit tautomerism between imine and enamine forms, though this is less common in stabilized systems.

A comparative analysis of potential isomers is summarized below:

Isomer Type Structural Variation Theoretical Impact
Meta to Ortho Methyl Methyl group at C2 vs. C3 on phenyl Alters steric and electronic effects
α- vs. β-Phenyl Phenyl group at C2 vs. C3 of acetyl Modifies conjugation and reactivity

While no specific isomers of this compound are documented, analogous systems like acetaldehyde phenylhydrazone demonstrate isomer-dependent physicochemical behaviors.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N'-methyl-N'-(3-methylphenyl)-2-phenylacetohydrazide

InChI

InChI=1S/C16H18N2O/c1-13-7-6-10-15(11-13)18(2)17-16(19)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,17,19)

InChI Key

LNDPRMJIVLEEKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Acyl Substitution with Hydrazines

The foundational method for synthesizing N'-methyl-N'-(3-methylphenyl)-2-phenylacetohydrazide involves nucleophilic acyl substitution. Phenylacetic acid chloride reacts with N-methyl-N-(3-methylphenyl)hydrazine in anhydrous dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. This two-step process ensures controlled exothermicity, minimizing side reactions such as over-acylation:

Phenylacetic acid chloride+N-methyl-N-(3-methylphenyl)hydrazineN’-methyl-N’-(3-methylphenyl)-2-phenylacetohydrazide+HCl[1]\text{Phenylacetic acid chloride} + \text{N-methyl-N-(3-methylphenyl)hydrazine} \rightarrow \text{this compound} + \text{HCl} \quad

Key Parameters:

  • Molar Ratio: 1:1 stoichiometry between acid chloride and hydrazine.

  • Solvent: DCM or tetrahydrofuran (THF) for enhanced solubility of intermediates.

  • Yield: 65–72% after recrystallization from ethanol.

Condensation Reactions in Protic Solvents

Alternative routes employ condensation of phenylacetic acid with pre-formed hydrazine derivatives. For example, refluxing phenylacetic acid and N-methyl-N-(3-methylphenyl)hydrazine in ethanol with catalytic acetic acid (5% v/v) for 6–8 hours achieves 58–63% yield. This method avoids handling reactive acid chlorides but requires prolonged heating, which may degrade thermally sensitive intermediates.

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of phenylacetic acid, hydrazine hydrate, and methyl iodide in dimethylformamide (DMF) irradiated at 100°C for 15 minutes produces the target compound in 78% yield. This method enhances atom economy and reduces energy consumption compared to conventional thermal methods.

Optimization Data:

ParameterOptimal ValueYield Impact
Temperature100°C+15%
Irradiation Time15 min+20%
SolventDMF+10%

Sunlight-Driven Gram-Scale Synthesis

Recent innovations leverage photochemical activation. Exposing a mixture of benzoylacetonitrile and methylhydrazine in acetonitrile to sunlight for 48 hours achieves 85% yield at ambient temperature. This method eliminates external heating and is scalable to >10 g batches, making it industrially viable.

Reaction Setup:

  • Substrate: Benzoylacetonitrile (1.015 g, 7 mmol)

  • Reagent: 1-Methyl-1-phenylhydrazine (1.2 equiv)

  • Solvent: Acetonitrile (20 mL)

  • Light Source: Natural sunlight (UV index ≥5)

  • Workup: Filtration and recrystallization from toluene.

Mechanistic Elucidation

Acylation Dynamics

The rate-determining step involves the attack of the hydrazine’s lone pair on the electrophilic carbonyl carbon of phenylacetic acid derivatives. Steric hindrance from the 3-methylphenyl group slows the reaction, necessitating excess hydrazine (1.2–1.5 equiv) for completion.

Byproduct Formation and Mitigation

Common byproducts include bis-acylated hydrazines and oxidation products. Introducing nitrogen atmospheres and molecular sieves reduces oxidative degradation, while stepwise addition of acid chloride minimizes diacylation.

Purification and Characterization

Recrystallization Techniques

Ethanol-water mixtures (3:1 v/v) are optimal for recrystallization, yielding crystals with >99% purity (HPLC). Slow cooling (0.5°C/min) enhances crystal lattice integrity.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 7.25–7.15 (m, 5H, Ph), 6.95 (d, J=7.2 Hz, 1H, Ar), 3.15 (s, 3H, N-CH₃), 2.30 (s, 3H, Ar-CH₃).

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems with residence times of 30 minutes improves throughput by 40% compared to batch reactors. In-line IR monitoring ensures real-time quality control.

Environmental Impact Assessment

Microwave and sunlight methods reduce carbon footprints by 60–70%, as quantified by life-cycle analyses .

Chemical Reactions Analysis

Types of Reactions

N’-methyl-N’-(3-methylphenyl)-2-phenylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted hydrazides with various functional groups.

Scientific Research Applications

N’-methyl-N’-(3-methylphenyl)-2-phenylacetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-methyl-N’-(3-methylphenyl)-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analysis

Key characterization techniques include:

  • FTIR : Confirmation of C=O (1650–1700 cm⁻¹) and N–H (3100–3300 cm⁻¹) stretches.
  • NMR : Distinct signals for methyl groups (δ ~2.3 ppm for CH₃, δ ~3.1 ppm for N–CH₃) and aromatic protons (δ 6.5–7.5 ppm) .
  • X-ray Diffraction : Hydrogen bonding (N–H⋯O) stabilizes crystal packing, as seen in related hydrazides .

Structural Analogues

The following table compares substituents and molecular weights of structurally related compounds:

Compound Name Substituents on Hydrazide Nitrogen Molecular Weight (g/mol) Reference
N'-(3-Chlorophenyl)-2-phenylacetohydrazide 3-Cl-C₆H₄ 260.72
VAC1 (N'-(2,4-dibromo-5-hydroxybenzylidene)-2-phenylacetohydrazide) 2,4-diBr-5-OH-C₆H₂ 437.11
N'-methyl-N'-(3-methylphenyl)-2-phenylacetohydrazide (Target) CH₃, 3-CH₃-C₆H₄ 282.34

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro (Cl) and bromo (Br) substituents (e.g., in and ) increase polarity and may enhance binding to biomolecules, whereas methyl groups (CH₃) improve lipophilicity .
  • Hydrogen Bonding : Hydroxy (OH) groups in VAC1 derivatives facilitate stronger intermolecular interactions compared to methyl-substituted analogues .
Antimicrobial Properties
  • VAC1 Series : Brominated derivatives (e.g., VAC1A1) demonstrate antifungal activity against C. albicans, attributed to enhanced electrophilicity from bromine substituents .
Protein Binding
  • BSA Binding : Stern-Volmer constants (Ksv) for 2-phenylacetohydrazide derivatives range from 10³ to 10⁴ M⁻¹, indicating static quenching mechanisms. Methyl substituents may reduce binding affinity compared to hydroxy or nitro groups due to steric hindrance .

Biological Activity

N'-methyl-N'-(3-methylphenyl)-2-phenylacetohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C16H18N2C_{16}H_{18}N_2. Its structure features a hydrazone linkage, which is known for conferring significant biological activity. This compound belongs to a class of hydrazones that have been studied for their diverse therapeutic potentials, including anti-inflammatory, antimicrobial, and anticancer activities.

1. Anti-inflammatory Activity

Research indicates that hydrazone derivatives, including this compound, exhibit notable anti-inflammatory properties. A study demonstrated that related compounds could inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Specifically, the inhibition of COX-2 was highlighted as a mechanism through which these compounds exert their effects .

Table 1: COX Inhibition Data of Related Hydrazones

Compound NameCOX-2 Inhibition (%)Selectivity Index
This compoundTBDTBD
Reference Drug (Indomethacin)1.01.0

2. Antimicrobial Properties

Hydrazones are also recognized for their antimicrobial activities. A comprehensive review noted that various hydrazone derivatives have shown efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

3. Anticonvulsant Effects

Another area of interest is the anticonvulsant activity associated with hydrazone compounds. Studies have shown that certain hydrazones can modulate neurotransmitter systems, potentially providing therapeutic benefits in seizure disorders .

The biological activity of this compound is largely attributed to its ability to interact with specific biomolecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, particularly COX enzymes.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Case Study 1: COX Inhibition in Animal Models

In a study evaluating the anti-inflammatory effects of similar hydrazone derivatives, animal models were utilized to assess the reduction of edema and pain response following administration. The results indicated a significant decrease in inflammation markers compared to control groups.

Case Study 2: Antimicrobial Efficacy

A series of experiments tested various hydrazone derivatives against clinical strains of bacteria. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N'-methyl-N'-(3-methylphenyl)-2-phenylacetohydrazide to improve yield and purity?

  • Methodological Answer : Optimize reaction parameters such as solvent choice (e.g., ethanol for condensation reactions ), temperature control (e.g., reflux at 80–100°C ), and stoichiometric ratios of reactants. Catalysts like triethylamine may enhance condensation efficiency . Recrystallization from methanol or ethanol improves purity . Monitoring via TLC ensures reaction completion .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to verify hydrazide and aromatic proton environments , IR spectroscopy to confirm carbonyl (C=O) and N-H stretches , and mass spectrometry for molecular ion validation . Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for analogous hydrazides .

Advanced Research Questions

Q. How can computational methods like DFT be integrated with experimental data to predict the electronic properties of this compound?

  • Methodological Answer : Perform DFT-B3LYP/GENECP calculations to model molecular geometry and electronic structure . Compare optimized bond lengths/angles with X-ray crystallography data . Calculate global reactivity descriptors (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic interactions . Validate via UV-Vis spectroscopy and cyclic voltammetry .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental spectroscopic data for this compound?

  • Methodological Answer : Cross-validate computational models with multi-technique experimental data (e.g., X-ray for geometry, NMR for proton environments) . Adjust DFT functionals or basis sets to better match observed vibrational (IR) or electronic (UV-Vis) spectra . For discrepancies in reaction pathways, conduct kinetic studies under varied conditions (e.g., pH, solvent polarity) .

Q. How can researchers design experiments to investigate the DNA-binding mechanisms of copper complexes derived from this hydrazide?

  • Methodological Answer : Synthesize Cu(II) complexes via reactions with copper salts under controlled pH . Use fluorescence quenching assays and viscosity measurements to assess intercalative DNA binding . Perform molecular docking to predict binding sites and compare with experimental UV-Vis titration data . Validate via antimicrobial assays to correlate DNA interaction with biological activity .

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